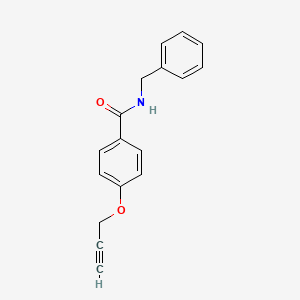

N-benzyl-4-(2-propyn-1-yloxy)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-4-prop-2-ynoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c1-2-12-20-16-10-8-15(9-11-16)17(19)18-13-14-6-4-3-5-7-14/h1,3-11H,12-13H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIMDXUTKADCQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Reactivity of N Benzyl 4 2 Propyn 1 Yloxy Benzamide

Retrosynthetic Analysis and Key Synthetic Disconnections for the Benzamide (B126) and Propargyl Ether Moieties

Retrosynthetic analysis is a technique used to deconstruct a target molecule into its constituent starting materials. For N-benzyl-4-(2-propyn-1-yloxy)benzamide, two primary disconnections are logical: the amide bond (C-N) and the ether bond (C-O).

Amide Bond Disconnection: Cleaving the amide bond between the carbonyl carbon and the nitrogen atom leads to two synthons: a 4-(2-propyn-1-yloxy)benzoyl cation equivalent and a benzylamine (B48309) anion equivalent. These correspond to the real-world reagents 4-(2-propyn-1-yloxy)benzoic acid (or its activated derivative) and benzylamine.

Ether Bond Disconnection: Breaking the ether linkage between the phenolic oxygen and the propargylic carbon suggests a 4-hydroxybenzamide-derived phenoxide and a propargyl cation equivalent. The corresponding reagents for this disconnection are N-benzyl-4-hydroxybenzamide and a propargyl halide, such as propargyl bromide.

These two disconnections suggest two primary synthetic pathways:

Pathway A: Begin with a 4-hydroxybenzoic acid derivative, perform the etherification to attach the propargyl group first, and then conduct the amidation with benzylamine.

Pathway B: Start with a 4-hydroxybenzoic acid derivative, first form the N-benzylbenzamide bond, and subsequently perform the etherification on the resulting phenolic compound, N-benzyl-4-hydroxybenzamide.

The choice between these pathways can depend on factors like the stability of intermediates, the compatibility of functional groups with reaction conditions, and the availability of starting materials.

Optimized Methodologies for the Synthesis of this compound

The synthesis of the target molecule can be achieved by combining established methods for forming amides and ethers.

The formation of the benzamide linkage is a critical step. This can be achieved by reacting a carboxylic acid with an amine. Direct reaction is typically inefficient and requires high temperatures. Therefore, the carboxylic acid is usually activated first.

Acid Chloride Pathway: The carboxylic acid precursor (either 4-hydroxybenzoic acid or 4-(2-propyn-1-yloxy)benzoic acid) can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. walisongo.ac.id The resulting acid chloride reacts readily with benzylamine, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. walisongo.ac.id

Coupling Reagent Pathway: A more direct method involves the use of peptide coupling reagents. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine under milder conditions. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP) to improve efficiency and suppress side reactions. rsc.org EDC·HCl is particularly advantageous as its urea (B33335) byproduct is water-soluble, simplifying purification. rsc.org

Table 1: Comparison of Representative Amidation Methods

| Method | Activating Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Chloride | Thionyl Chloride or Oxalyl Chloride | Two steps; often requires inert atmosphere; base like pyridine (B92270) or triethylamine | High reactivity; cost-effective reagents | Harsh conditions; potential for side reactions; requires handling of corrosive reagents |

| Coupling Reagent | EDC·HCl, HATU, etc. | One-pot; mild conditions (often room temp.); various solvents | High yields; fewer side reactions; mild conditions | Reagents can be expensive; byproduct removal may be needed (e.g., DCU from DCC) |

| Boric Acid Catalysis | Boric Acid | High temperature (reflux); often requires water removal (e.g., Dean-Stark trap) walisongo.ac.id | Green catalyst; simple procedure | High temperatures may not be suitable for all substrates |

The introduction of the propargyl group is typically accomplished via the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide from a propargyl halide (e.g., propargyl bromide or chloride) by a phenoxide ion. masterorganicchemistry.comwikipedia.orglibretexts.org

The reaction starts with the deprotonation of the phenolic hydroxyl group on the N-benzyl-4-hydroxybenzamide or methyl 4-hydroxybenzoate (B8730719) precursor using a suitable base. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium hydroxide (B78521) (NaOH). The resulting phenoxide then attacks the propargyl halide to form the ether linkage. The choice of solvent is crucial, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile, or acetone (B3395972) being common. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can be employed, particularly in two-phase systems (e.g., aqueous NaOH and an organic solvent), to facilitate the reaction and improve yields. google.com

Table 2: Representative Conditions for Williamson Ether Synthesis

| Precursor | Base | Solvent | Alkylating Agent | Catalyst (Optional) |

|---|---|---|---|---|

| N-benzyl-4-hydroxybenzamide | K₂CO₃ | DMF or Acetonitrile | Propargyl bromide | None |

| Methyl 4-hydroxybenzoate | NaH | Anhydrous THF or DMF | Propargyl chloride | None |

| 4-hydroxybenzoic acid | NaOH (aq) | Toluene | Propargyl bromide | Tetrabutylammonium bromide (Phase Transfer Catalyst) google.com |

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact.

Greener Solvents: Traditional volatile organic solvents like DMF and dichloromethane (B109758) can be replaced with more benign alternatives. Cyrene™, a biomass-derived dipolar aprotic solvent, has been shown to be an effective medium for reactions like the copper-catalyzed azide-alkyne cycloaddition and could be explored for the etherification or amidation steps. researchgate.netbeilstein-journals.org For the Williamson ether synthesis, using surfactants in aqueous media presents a green alternative to traditional organic solvents. francis-press.comresearchgate.net

Catalysis: Using catalytic amounts of reagents is superior to stoichiometric ones. Boric acid can be used as a green catalyst for the amidation step, replacing stoichiometric coupling agents. walisongo.ac.id For the etherification, phase-transfer catalysis minimizes waste by allowing the use of aqueous bases and reducing the need for anhydrous organic solvents. google.com

Atom Economy: The synthesis should be designed to maximize the incorporation of atoms from the reactants into the final product. The coupling-reagent-mediated amidation generally has a higher atom economy than the acid chloride route, which generates stoichiometric byproducts.

Exploration of Derivatization Pathways and Analog Synthesis

The structure of this compound contains a terminal alkyne, which is a versatile functional group for further chemical modification, most notably through cycloaddition reactions.

The terminal alkyne of this compound is an ideal substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry". nih.govresearchgate.netrsc.org This reaction provides a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazole derivatives under mild conditions. nih.gov

The reaction involves treating this compound with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst. The Cu(I) catalyst can be generated in situ from a copper(II) salt like CuSO₄ with a reducing agent (e.g., sodium ascorbate) or used directly as a Cu(I) salt like CuI. beilstein-journals.orgnih.gov The reaction proceeds rapidly and with high functional group tolerance, allowing for the synthesis of a diverse library of triazole-containing analogs by simply varying the azide component. This method is widely used in medicinal chemistry and drug discovery to link different molecular fragments. beilstein-journals.orgrsc.org

Table 3: Examples of Potential Triazole Derivatives via CuAAC Reaction

| Azide Reactant | Structure of Azide | Resulting Triazole Derivative |

|---|---|---|

| Benzyl (B1604629) azide | C₆H₅CH₂N₃ | N-benzyl-4-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide |

| Phenyl azide | C₆H₅N₃ | N-benzyl-4-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzamide |

| Azidoacetic acid ethyl ester | N₃CH₂COOC₂H₅ | Ethyl 2-(4-(((4-(benzylcarbamoyl)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)acetate |

| 1-Azido-4-fluorobenzene | FC₆H₄N₃ | N-benzyl-4-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)benzamide |

Modifications of the Benzamide Core for Structural Diversity

The benzamide core of this compound offers a versatile platform for structural modifications, enabling the synthesis of a diverse library of analogs. These modifications typically involve electrophilic aromatic substitution or nucleophilic substitution on a pre-functionalized ring to introduce a variety of substituents, thereby altering the electronic and steric properties of the molecule. Such alterations are crucial in structure-activity relationship (SAR) studies, for example, in the development of new therapeutic agents. nih.govnih.gov

Research on related benzamide structures demonstrates that the benzene (B151609) ring is amenable to various chemical transformations. For instance, the introduction of chloro, nitro, or methoxy (B1213986) groups onto the benzamide ring has been successfully achieved in various N-substituted benzamide series. researchgate.netresearchgate.net The synthesis of these analogs often begins with a substituted benzoic acid, which is then activated and coupled with the desired amine. For example, creating analogs of the title compound could start from a substituted 4-hydroxybenzoic acid, which is first etherified with propargyl bromide and then coupled with benzylamine.

In the context of developing bioactive molecules, studies on N-substituted benzamide derivatives have shown that introducing a chlorine atom or a nitro-group onto the benzene ring can significantly impact biological activity. nih.gov Similarly, structure-guided modifications on other complex benzamides have been performed to enhance selectivity for biological targets. nih.gov These strategies underscore the chemical tractability of the benzamide core for generating structural diversity. The synthesis of complex derivatives, such as those incorporating a 1,2,4-oxadiazole (B8745197) moiety, often involves multi-step sequences including cyanation and cyclization reactions on the benzamide ring. mdpi.com

Table 1: Examples of Benzamide Core Modifications in Related Structures

| Modification Type | Reagents/Conditions | Resulting Substituent | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | Nitro group (-NO₂) | nih.gov |

| Chlorination | SOCl₂ or other chlorinating agents | Chlorine atom (-Cl) | nih.govmdpi.com |

| Demethylation | BBr₃ | Hydroxyl group (-OH) from Methoxy | researchgate.net |

| Amide Coupling | Carboxylic acid, Amine, Coupling agent (e.g., CDI, HATU) | Substituted Amide | nih.govresearchgate.net |

| Cyanation | CuCN, l-proline | Cyano group (-CN) | mdpi.com |

Benzyl Substituent Variations and their Synthetic Implications

The N-benzyl group is another key site for synthetic modification to explore structure-activity relationships and modulate physicochemical properties. The synthetic implication of these variations is significant, as substituents on the benzyl ring can influence receptor binding, metabolic stability, and oral availability. acs.orgnih.gov

The synthesis of analogs with variations on the benzyl group is typically achieved by coupling the benzamide core, in this case, 4-(2-propyn-1-yloxy)benzoic acid, with a series of commercially or synthetically available substituted benzylamines. researchgate.net Research on N-benzylbenzamides and related structures has explored a wide array of substituents on the benzyl ring, including halogens, alkyl, trifluoromethyl, and alkoxy groups. acs.orgnih.gov

For example, in a study of N-benzylbenzamide derivatives as dual sEH/PPARγ modulators, various substituents were introduced at the ortho and para positions of the benzyl ring. researchgate.netacs.org It was noted that an ortho-CF₃ group was important for potency, and its absence led to a near-total loss of sEH inhibition. acs.org This highlights the synthetic implication that specific substitutions can be critical for biological function, guiding the choice of benzylamine starting materials in a synthetic campaign. Similarly, in the development of microRNA-21 inhibitors based on a 4-benzoylamino-N-(prop-2-yn-1-yl)benzamide scaffold, various substituted benzylamines were used to probe the effects of different functional groups on activity. nih.gov

Table 2: Examples of Benzyl Substituent Variations and Synthetic Approaches

| Benzyl Substituent | Synthetic Approach | Implication/Rationale | Reference |

|---|---|---|---|

| 2-Trifluoromethyl | Coupling with 2-(trifluoromethyl)benzylamine | Enhance metabolic stability and potency | acs.org |

| 4-Fluoro | Coupling with 4-fluorobenzylamine | Modulate electronic properties, improve binding | acs.orgnih.gov |

| 4-Methoxy | Coupling with 4-methoxybenzylamine | Increase water solubility, subtype-selective activation | acs.org |

| 4-Methyl | Coupling with 4-methylbenzylamine | Explore steric and electronic effects | nih.gov |

Mechanistic Investigations of Key Reaction Steps (e.g., C-H activation, nucleophilic additions)

Understanding the mechanisms of reactions involving this compound is crucial for optimizing existing synthetic routes and designing novel transformations. Key reactive sites on the molecule include the C-H bonds of the aromatic rings and the benzylic methylene (B1212753) group, as well as the terminal alkyne of the propargyloxy moiety.

C-H Activation

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of otherwise inert C-H bonds. acs.orgresearchgate.net For a molecule like this compound, several C-H bonds are potential targets for such reactions. The amide group can act as a directing group for ortho-C-H activation on the benzamide ring, a strategy widely used in organic synthesis. researchgate.net

Furthermore, the benzylic C-H bonds are susceptible to activation. Palladium and Nickel catalysts are commonly employed for such transformations. researchgate.netnih.govmdpi.com Mechanistic studies on related systems, such as the nickel-catalyzed cross-coupling of benzyl alcohol, suggest a catalytic cycle involving oxidative addition, hydrogen transfer, and reductive elimination. nih.gov The hydrogen transfer process, involving the activation of the benzylic C-H bond, is often the rate-determining step. nih.gov Palladium-catalyzed systems can also proceed via an (η³-benzyl)palladium(II) complex formed from the activation of a benzylic C-H bond. mdpi.com These mechanistic principles allow for the rational design of reactions to selectively form new C-C or C-heteroatom bonds at specific positions.

Nucleophilic Additions

The terminal alkyne of the propargyloxy group is a highly versatile functional group that readily participates in nucleophilic addition reactions. This reactivity is central to many synthetic applications, including bioconjugation and polymer chemistry, often under the "click chemistry" paradigm. nih.gov

The alkyne is an electrophilic site that can be attacked by a wide range of soft nucleophiles, such as thiols (thiol-yne reaction) and amines (amino-yne reaction). researchgate.netbham.ac.uk These Michael-type 1,4-conjugate additions are highly efficient and can proceed under mild, often base-catalyzed, conditions. nih.govbham.ac.uk Mechanistic investigations of the addition of benzylamines to activated olefins have shown that the reaction can proceed in a single step, involving concurrent formation of the C-N bond and proton transfer via a four-membered cyclic transition state. psu.edu The propargyl group can also participate in metal-catalyzed additions, such as the enantioselective addition of alkyne nucleophiles to carbonyl groups, which typically involves the formation of a metal alkynylide intermediate. nih.gov This inherent reactivity makes the propargyl moiety a key handle for post-synthesis modification of the title compound.

Advanced Spectroscopic Characterization and Structural Elucidation of N Benzyl 4 2 Propyn 1 Yloxy Benzamide

High-Resolution Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Conformational Analysis (e.g., 2D NMR techniques like COSY, HSQC, HMBC, NOESY)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals and for elucidating the three-dimensional structure of N-benzyl-4-(2-propyn-1-yloxy)benzamide in solution. A combination of 1D and 2D NMR experiments would be employed for a complete analysis.

¹H and ¹³C NMR Spectral Predictions: The ¹H NMR spectrum is expected to show distinct signals for the benzyl (B1604629), benzamide (B126), and propargyl moieties. Based on data from analogous compounds like N-benzylbenzamide and 4-alkoxybenzoic acids, the chemical shifts can be predicted. chemicalbook.comrsc.orgchemicalbook.com The amide proton (N-H) would likely appear as a broad singlet or a triplet (due to coupling with the adjacent CH₂) around δ 6.5-9.0 ppm. rsc.orgacs.org The benzylic methylene (B1212753) protons (-CH₂-Ph) are expected as a doublet around δ 4.6 ppm, coupled to the amide proton. rsc.org The protons of the benzyl group's phenyl ring would resonate in the δ 7.2-7.4 ppm region. rsc.org For the 4-substituted benzamide ring, the protons ortho to the carbonyl group would be downfield (around δ 7.8 ppm) compared to those ortho to the propargyloxy group (around δ 7.0 ppm). The propargyloxy methylene protons (-O-CH₂-) would appear as a doublet around δ 4.7 ppm, and the terminal alkyne proton (-C≡C-H) as a triplet around δ 2.5 ppm.

The ¹³C NMR spectrum would show the carbonyl carbon at a characteristic downfield shift of approximately δ 167 ppm. rsc.org The aromatic carbons would appear in the δ 115-162 ppm range, with the carbon attached to the ether oxygen being significantly downfield. The benzylic and propargyloxy methylene carbons are predicted to be around δ 44 ppm and δ 56 ppm, respectively. The acetylenic carbons would be found around δ 75-78 ppm.

2D NMR for Structural Confirmation:

COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Key correlations would be observed between the N-H proton and the benzylic CH₂ protons, and between the propargyloxy CH₂ protons and the terminal alkyne proton. It would also reveal the coupling network within both aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom based on the known proton assignments. For example, the signal for the benzylic CH₂ protons at ~δ 4.6 ppm would correlate with the carbon signal at ~δ 44 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure. Key HMBC correlations would include:

The benzylic CH₂ protons to the amide carbonyl carbon and the ipso-carbon of the benzyl ring.

The N-H proton to the amide carbonyl carbon and the benzylic CH₂ carbon.

Protons on the benzamide ring to the amide carbonyl carbon.

The propargyloxy CH₂ protons to the ipso-carbon of the benzamide ring and the two acetylenic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. NOESY correlations would be expected between the benzylic protons and the ortho protons of the benzyl ring, as well as between the N-H proton and the ortho protons of the benzamide ring, depending on the rotational conformation around the amide bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D NMR Correlations (HMBC) |

| Amide N-H | ~8.5 (t) | - | C=O, Benzyl CH₂ |

| Amide C=O | - | ~167 | - |

| Benzyl CH₂ | ~4.6 (d) | ~44 | C=O, Benzyl C-ipso |

| Benzyl C-ipso | - | ~138 | Benzyl CH₂, Benzyl C-ortho |

| Benzyl C-ortho/meta/para | ~7.3-7.4 (m) | ~127-129 | Benzyl CH₂, other aromatic C's |

| Benzamide C-ortho (to C=O) | ~7.8 (d) | ~129 | C=O, Benzamide C-ipso (to C=O) |

| Benzamide C-meta (to C=O) | ~7.0 (d) | ~115 | Propargyl OCH₂, Benzamide C-ipso (to O) |

| Benzamide C-ipso (to C=O) | - | ~127 | Benzamide C-ortho, N-H |

| Benzamide C-ipso (to O) | - | ~162 | Benzamide C-meta, Propargyl OCH₂ |

| Propargyl OCH₂ | ~4.7 (d) | ~56 | Benzamide C-ipso (to O), C≡CH, C≡CH |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Elucidation

HRMS provides an exact mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula. For this compound (C₁₇H₁₅NO₂), the expected exact mass would be calculated and compared to the experimental value with high precision (typically <5 ppm error).

Fragmentation Pathway: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation pattern. Based on the fragmentation of N-benzylamides and aryl propargyl ethers, the following key fragmentation steps can be predicted: researchgate.netnist.govlibretexts.org

Alpha-Cleavage: The most common fragmentation for amides is cleavage of the bond between the carbonyl group and the nitrogen atom or the benzyl group.

Formation of Benzoyl Cation: Cleavage of the N-CH₂ bond would likely lead to the formation of a benzyl radical and the [M-C₇H₇]⁺ ion corresponding to the 4-(prop-2-yn-1-yloxy)benzamide cation.

Formation of Tropylium (B1234903) Ion: A common fragmentation pathway for benzyl-containing compounds is the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91.

Cleavage of the Amide Bond: Scission of the C-N bond is characteristic of amides, which would lead to the formation of the 4-(prop-2-yn-1-yloxy)benzoyl cation. researchgate.net Subsequent loss of CO would yield the 4-(prop-2-yn-1-yloxy)phenyl cation.

Loss of the Propargyl Group: Cleavage of the ether bond could result in the loss of the propargyl group (C₃H₃•), leading to a 4-hydroxy-N-benzylbenzamide cation radical.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Proposed Fragment Structure | Fragmentation Pathway |

| 265 | [C₁₇H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 174 | [C₁₀H₈O₂]⁺ | Loss of benzylamine (B48309) radical |

| 146 | [C₁₀H₇O]⁺ | Loss of CO from m/z 174 |

| 105 | [C₇H₅O]⁺ | Benzoyl cation from cleavage of N-benzyl bond (if rearrangement occurs) |

| 91 | [C₇H₇]⁺ | Tropylium ion from benzyl group |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide definitive information on its solid-state structure. This includes precise bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its three-dimensional conformation.

Intermolecular Interactions: In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds. The amide N-H group is a potent hydrogen bond donor and would form a strong hydrogen bond with the carbonyl oxygen (C=O) of an adjacent molecule, likely forming chains or dimeric motifs. researchgate.netresearchgate.net Weaker C-H···O or C-H···π interactions involving the aromatic or acetylenic protons might also play a role in stabilizing the crystal packing. researchgate.netresearchgate.net The terminal alkyne could also participate in weak hydrogen bonding with the carbonyl oxygen. researchgate.net

Table 3: Predicted Crystallographic Parameters and Interactions

| Parameter | Predicted Observation | Reference Analogy |

| Crystal System | Likely Monoclinic or Orthorhombic | Common for benzamides researchgate.netresearchgate.net |

| Primary H-Bonding | N-H···O=C (intermolecular) | N-benzyl-2-hydroxybenzamide researchgate.net |

| Secondary Interactions | C-H···O, C-H···π, π–π stacking | 4-methoxy-N-methylbenzamide researchgate.net |

| Conformation | Non-planar, significant dihedral angle between phenyl rings | N-benzyl-2-hydroxybenzamide researchgate.net |

| Amide Group | Expected to be relatively planar | General feature of amides |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Conformation and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in the molecule through their characteristic vibrational frequencies.

Amide Group: A strong C=O stretching band (Amide I) is expected around 1640-1660 cm⁻¹. researchgate.net The N-H stretching vibration should appear as a sharp to medium peak around 3300-3400 cm⁻¹. The N-H bending vibration (Amide II) would be observed near 1540 cm⁻¹. researchgate.net

Alkyne Group: The terminal alkyne gives rise to two highly characteristic peaks. The C≡C stretch appears as a weak but sharp band in the 2100-2140 cm⁻¹ region. orgchemboulder.comlibretexts.org The terminal ≡C-H stretch is expected as a strong, sharp band around 3270-3330 cm⁻¹. orgchemboulder.comlibretexts.org This latter peak may overlap with the N-H stretch, but can often be distinguished by its sharpness.

Ether and Aromatic Groups: The aryl-alkyl ether C-O-C stretching vibrations will produce strong bands in the 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations will be seen in the 1450-1600 cm⁻¹ range, and C-H out-of-plane bending bands below 900 cm⁻¹ will be indicative of the substitution patterns on the two rings.

The position and shape of the N-H and C=O stretching bands can provide evidence of hydrogen bonding; in the solid state, these bands are typically at lower frequencies and are broader compared to their positions in a dilute solution in a non-polar solvent. Raman spectroscopy is particularly sensitive to the C≡C triple bond, which often gives a strong signal, making it an excellent complementary technique to IR. aip.orgnih.gov

Table 4: Predicted Characteristic IR and Raman Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |

| N-H (Amide) | Stretch | 3300 - 3400 | Weak |

| ≡C-H (Alkyne) | Stretch | 3270 - 3330 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C≡C (Alkyne) | Stretch | 2100 - 2140 | Strong |

| C=O (Amide I) | Stretch | 1640 - 1660 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Strong |

| N-H (Amide II) | Bend | 1530 - 1550 | Weak |

| C-O-C (Ether) | Asymmetric Stretch | ~1250 | Medium |

Computational and Theoretical Investigations of N Benzyl 4 2 Propyn 1 Yloxy Benzamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and molecular properties of organic compounds. bohrium.commdpi.com Methods like DFT, using functionals such as B3LYP with an appropriate basis set (e.g., 6-311G(d,p)), allow for the optimization of the molecule's geometry in the gas phase and the calculation of a wide range of electronic properties. nih.govepstem.net These calculations are fundamental to understanding the molecule's stability, reactivity, and spectroscopic characteristics.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and reactive.

For N-benzyl-4-(2-propyn-1-yloxy)benzamide, FMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is expected to be localized on the electron-rich parts of the molecule, such as the phenyl rings and the oxygen and nitrogen atoms. The LUMO is likely to be distributed over the carbonyl group and the aromatic systems. The propargyl group (2-propyn-1-yloxy) introduces a region of high electron density due to the triple bond, which can influence the reactivity, for instance, in cycloaddition reactions. The calculated HOMO-LUMO gap would provide a quantitative measure of its reactivity compared to other related benzamide (B126) derivatives. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data (Note: The following data is representative for a molecule of this type and based on typical DFT calculation results for similar structures.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 5.0 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP surface would likely show negative potential around the carbonyl oxygen and the oxygen of the ether linkage, as well as on the π-system of the alkyne. These are the most probable sites for interaction with electrophiles or for hydrogen bonding. Regions of positive potential would be expected around the amide and benzyl (B1604629) protons.

Table 2: Representative Mulliken Atomic Charges (Note: This data is illustrative and represents typical charge distribution in a benzamide structure.)

| Atom | Charge (a.u.) |

| O (carbonyl) | -0.55 |

| N (amide) | -0.40 |

| C (carbonyl) | +0.50 |

| O (ether) | -0.30 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations are often performed on a single, optimized geometry in the gas phase, molecules in solution are dynamic and exist in an ensemble of conformations. Molecular Dynamics (MD) simulations are employed to study this conformational flexibility and the interactions with solvent molecules over time. nih.govresearchgate.net By simulating the movement of atoms based on a force field, MD can provide insights into the preferred conformations of this compound in different solvent environments. This is particularly important for understanding how the molecule behaves in a biological context or in a reaction medium. The stability of different conformers and the dynamics of the interactions with surrounding solvent molecules can be analyzed through metrics like the Root Mean Square Deviation (RMSD). nih.govresearchgate.net

Prediction of Spectroscopic Parameters via Computational Methods (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods can accurately predict spectroscopic data, which is invaluable for the characterization of newly synthesized compounds. nih.gov By calculating the magnetic shielding tensors, it is possible to predict the ¹H and ¹³C NMR chemical shifts. epstem.net These theoretical values, when compared with experimental data, can help in the assignment of peaks and the confirmation of the molecular structure. Similarly, the calculation of vibrational frequencies can generate a theoretical infrared (IR) spectrum. epstem.net The predicted frequencies and intensities can be compared with the experimental IR spectrum to identify the characteristic vibrational modes of the functional groups present in this compound, such as the C=O stretch of the amide, the N-H stretch, the C≡C stretch of the alkyne, and the various C-H and C-C vibrations of the aromatic rings.

Table 3: Representative Predicted vs. Experimental Spectroscopic Data (Note: This table illustrates the typical correlation between calculated and observed spectroscopic data.)

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (amide N-H) | 8.5 ppm | 8.3 ppm |

| ¹³C NMR (carbonyl C=O) | 168 ppm | 166 ppm |

| IR Freq. (C=O stretch) | 1670 cm⁻¹ | 1655 cm⁻¹ |

| IR Freq. (C≡C stretch) | 2125 cm⁻¹ | 2115 cm⁻¹ |

Reaction Pathway Analysis and Transition State Modeling for Synthetic Transformations

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. walisongo.ac.id For the synthesis of this compound, which could involve the reaction of 4-(2-propyn-1-yloxy)benzoyl chloride with benzylamine (B48309), computational methods can be used to map out the potential energy surface of the reaction. This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. chemrxiv.org

By calculating the energies of these species, it is possible to determine the activation energy of the reaction, which governs the reaction rate. Transition state theory can then be used to calculate the theoretical rate constant. This type of analysis can be used to compare different possible reaction pathways and to understand the factors that influence the reaction's feasibility and selectivity. researchgate.net For instance, the role of a catalyst or the effect of different solvents on the reaction pathway can be investigated computationally.

Mechanistic Biological Studies and Structure Activity Relationship Sar of N Benzyl 4 2 Propyn 1 Yloxy Benzamide Analogues

Target Identification and Binding Mechanism Studies

The biological activity of N-benzyl-4-(2-propyn-1-yloxy)benzamide analogues is diverse, with studies pointing towards inhibitory effects on various enzymes and interactions with specific receptors. The following sections detail the current understanding of their target engagement and binding mechanisms.

In Vitro Enzymatic Inhibition Kinetics and Specificity

Analogues of this compound have been investigated for their inhibitory potential against several classes of enzymes, including demethylases, topoisomerases, and others.

Notably, a series of 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides were designed and synthesized as potential inhibitors of microRNA-21 (miR-21) , an oncogenic microRNA. nih.govnih.gov The inhibitory activities of these compounds against miR-21 expression were evaluated, with one of the most potent compounds demonstrating a time and concentration-dependent inhibition. nih.govnih.gov Functional assays confirmed that this inhibition leads to an increase in apoptosis and a reduction in cell proliferation, along with the up-regulation of PDCD4, a target protein of miR-21. nih.govnih.gov Importantly, the lead compound did not affect the expression of other miRNAs or genes involved in the general miRNA biosynthesis pathway, suggesting a degree of specificity. nih.govnih.gov

While direct inhibitory data on topoisomerases for this specific scaffold is limited, related N-benzylamine and benzyl (B1604629) ether derivatives of 4'-O-demethylepipodophyllotoxin have been shown to be potent inhibitors of human DNA topoisomerase II.

In another line of research, N-benzylbenzamide derivatives have been identified as a new class of potent tyrosinase inhibitors . One such derivative effectively inhibited the oxidation of L-DOPA catalyzed by mushroom tyrosinase with an IC₅₀ value of 2.2 μM.

Furthermore, N-benzyl-2-phenylpyrimidin-4-amine derivatives, which share the N-benzyl structural motif, have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex , with some analogues exhibiting nanomolar inhibitory potency. nih.govresearchgate.net A strong correlation was observed between the IC₅₀ values for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells. nih.gov

The table below summarizes the enzymatic inhibitory activities of some N-benzylbenzamide analogues.

| Compound Class | Target Enzyme/Process | Key Findings | IC₅₀ Values |

| 4-benzoylamino-N-(prop-2-yn-1-yl)benzamides | microRNA-21 expression | Time and concentration-dependent inhibition | Not specified in abstract |

| N-benzylbenzamide derivatives | Mushroom Tyrosinase (L-DOPA oxidation) | Potent inhibition | 2.2 µM |

| N-benzyl-2-phenylpyrimidin-4-amine derivatives | USP1/UAF1 deubiquitinase | Nanomolar inhibitory potency | Nanomolar range |

| N-benzyl-4-((heteroaryl)methyl)benzamides | InhA (M. tuberculosis) | Direct NADH-dependent inhibition | Potent inhibitors |

| Substituted Benzyl Benzamides | Cholesteryl Ester Transfer Protein (CETP) | Potent inhibition | 1.3 µM (for compound 8j) nih.gov |

Receptor Binding Affinity Studies and Competitive Binding Assays

The N-benzyl moiety is a common feature in ligands for various receptors. While specific binding data for this compound is not extensively documented, studies on analogous structures provide valuable insights.

For instance, a class of pyridines featuring a (prop-2-yn-1-yl)amino group has been shown to exhibit high affinity for sigma-1 (σ₁) and sigma-2 (σ₂) receptors . nih.gov One particular compound, 2-{[2-(1-benzylpiperidin-4-yl)ethyl]amino}-6-[methyl(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile, displayed a high affinity for the human σ₁ receptor with a Kᵢ value of 1.45 nM. nih.gov

In a different context, extensive structure-activity relationship studies have been conducted on N-benzyl phenethylamines as agonists for serotonin 5-HT₂ₐ and 5-HT₂꜀ receptors . nih.gov These studies revealed that N-benzyl substitution can significantly increase both binding affinity and functional activity at these receptors, with some analogues exhibiting subnanomolar binding affinities. nih.gov The nature of the substituent on the N-benzyl group was found to influence the interaction with the receptor. nih.gov

The following table presents receptor binding affinity data for some analogues.

| Compound Class | Target Receptor | Key Findings | Kᵢ / EC₅₀ Values |

| 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles | Sigma-1 (σ₁) Receptor | High affinity and selectivity | Kᵢ = 1.45 nM (for lead compound) nih.gov |

| N-benzyl phenethylamines | 5-HT₂ₐ Receptor | High affinity and functional agonism | Kᵢ = 0.29 nM (for compound 8b) nih.gov |

| N-benzyl phenethylamines | 5-HT₂ₐ Receptor | Potent functional agonism | EC₅₀ = 0.074 nM (for compound 1b) nih.gov |

Protein-Ligand Interaction Analysis via Biophysical Techniques

Direct biophysical studies such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) specifically for this compound are not widely reported in the available literature. However, the determination of a co-crystal structure of an N-benzyl-4-((heteroaryl)methyl)benzamide inhibitor bound to the enzyme InhA provides invaluable atomic-level insight into the protein-ligand interactions. nih.gov This structural information is crucial for understanding the binding mode and for guiding the design of more potent inhibitors. nih.gov

Molecular Docking and Ligand-Based Pharmacophore Modeling

Computational techniques play a pivotal role in understanding the structure-activity relationships of this compound analogues and in guiding the design of new, more potent compounds.

Docking Simulations with Potential Biological Targets to Elucidate Binding Modes

Molecular docking studies have been instrumental in visualizing the binding modes of N-benzylbenzamide analogues within the active sites of their target proteins.

For CETP inhibitors , docking studies revealed that substituted benzyl benzamides fit within the binding cleft of CETP, which is characterized by a hydrophobic lining. nih.govresearchgate.net This hydrophobic interaction appears to be a key determinant of their inhibitory activity. nih.gov

In the case of sigma receptor ligands , molecular docking of 6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitrile derivatives showed that the N-benzyl-piperidinium system binds to a pocket formed by several key amino acid residues. nih.gov Notably, π-anion interactions between the benzyl moiety and specific glutamate (B1630785) residues were observed to stabilize the compounds in the active site. nih.gov

Docking simulations of BACE-1 inhibitors with a 4-benzyloxyphenylbenzamide scaffold indicated that the benzyloxy group is located in the S2' pocket, while the benzamide (B126) moiety fits into the critical S1 pocket. researchgate.net Hydrogen bonds between the amino groups of the inhibitors and aspartate residues in the active site were also identified. researchgate.net

Pharmacophore Elucidation for this compound and its Derivatives

Pharmacophore modeling helps to identify the essential three-dimensional arrangement of chemical features required for biological activity.

For CETP inhibitors , a pharmacophore model was developed that highlights the importance of hydrophobic and aromatic functionalities in the scaffold of N-benzylbenzamide derivatives. nih.govresearchgate.net

In the context of USP1/UAF1 inhibitors , a pharmacophore model was applied to screen for potential hits. researchgate.net Further refinement of this model, based on known active molecules, emphasized the necessity of hydrogen bond acceptors on the pyrimidine (B1678525) ring and a triazole moiety for enhanced activity. researchgate.net

A 3D pharmacophore model for melanogenesis inhibitors based on N-benzyl benzamide derivatives was also developed and validated using molecular docking. nih.gov This model helps to understand the three-dimensional ligand-receptor interactions that are crucial for their inhibitory effect. nih.gov

Structure-Activity Relationship (SAR) Studies on this compound Derivatives

The exploration of the structure-activity relationships (SAR) of this compound and its derivatives is crucial for understanding how chemical modifications influence their biological activity. These studies provide a systematic approach to optimizing lead compounds, enhancing potency, and elucidating the molecular interactions with their biological targets.

Design and Synthesis of SAR Analogues based on Core Modifications and Substituent Variations

The rational design of analogues of this compound involves strategic modifications to its core structure and the variation of substituents on its aromatic rings. The synthesis of these derivatives often follows established chemical routes, allowing for the systematic exploration of the chemical space around the parent molecule.

The core structure of this compound consists of a central benzamide scaffold, an N-benzyl group, and a 4-(2-propyn-1-yloxy) substituent. SAR studies typically involve modifications to each of these components. For instance, in related N-benzylbenzamide scaffolds, researchers have systematically altered the substituents on both the N-benzyl ring and the benzamide ring to probe their impact on activity.

The synthesis of such analogues is generally straightforward. For example, the synthesis of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, a related class of compounds, begins with the alkylation of a pyrazole (B372694) precursor with benzyl bromide, followed by the reduction of a nitro group to an amine. This amine then undergoes an amide coupling reaction to yield the final benzamide product. nih.gov This modular synthetic approach allows for the facile introduction of a wide variety of substituents on the benzyl and benzoyl moieties, enabling comprehensive SAR studies.

The following table illustrates the types of modifications that are typically explored in SAR studies of N-benzylbenzamide derivatives, based on findings from related compound series.

Table 1: Representative Modifications in SAR Studies of N-benzylbenzamide Analogues

| Core Moiety | Position of Modification | Type of Variation | Rationale |

|---|---|---|---|

| N-Benzyl Ring | Para (4-position) | -H, -F, -Cl, -OCH3, -CF3 | To probe the effect of electronic and steric properties on target binding. |

| Meta (3-position) | -H, -F, -Cl, -CH3 | To explore the spatial requirements of the binding pocket. | |

| Ortho (2-position) | -H, -F, -Cl | To investigate the impact of steric hindrance near the amide bond. | |

| Benzamide Ring | Para (4-position) | -(2-propyn-1-yloxy), -(CH2)n-Aryl, -O-Aryl | To explore the influence of the substituent at this position on activity and target engagement. |

| Meta (3-position) | -H, -F, -Cl, -OCH3 | To assess the importance of this position for biological activity. |

| Amide Linker | N-H | N-CH3 | To determine the role of the amide proton as a hydrogen bond donor. |

Correlation of Structural Modifications with Mechanistic Biological Activity

SAR studies aim to establish a clear correlation between specific structural changes and the resulting biological activity. By systematically modifying the this compound scaffold and evaluating the analogues in relevant biological assays, researchers can identify key structural features that are essential for activity.

In studies of related N-benzyl-2-phenylpyrimidin-4-amine derivatives, a strong correlation was observed between the compounds' IC50 values for inhibiting the USP1/UAF1 deubiquitinase complex and their activity in non-small cell lung cancer cells. nih.gov This demonstrates how in vitro enzymatic inhibition can translate to cellular effects. Specifically, modifications that enhanced the inhibitory potency against the target enzyme also led to increased levels of monoubiquitinated PCNA and decreased cancer cell survival. nih.gov

For N-benzylbenzamide analogues targeting other proteins, such as the NS5B polymerase of the hepatitis C virus, optimization of a high-throughput screening hit led to a significant increase in antiviral potency. nih.gov The initial hit, a (+/-) N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamide, was systematically modified to identify a derivative with potent replicon activities against multiple HCV genotypes. nih.gov

The data below, extrapolated from studies on related compounds, illustrates how structural changes can impact biological activity.

Table 2: Illustrative SAR Data for N-benzylbenzamide Analogues

| Compound | R1 (N-Benzyl Ring) | R2 (Benzamide Ring) | Biological Activity (IC50/EC50) |

|---|---|---|---|

| Parent | -H | -4-(2-propyn-1-yloxy) | Baseline |

| Analogue 1 | 4-F | -4-(2-propyn-1-yloxy) | Potentially Increased |

| Analogue 2 | 4-CF3 | -4-(2-propyn-1-yloxy) | Potentially Altered |

| Analogue 3 | -H | -3-(2-propyn-1-yloxy) | Potentially Decreased |

| Analogue 4 | 2-Cl | -4-(2-propyn-1-yloxy) | Potentially Decreased (Steric Hindrance) |

Computational SAR and Quantitative Structure-Activity Relationship (QSAR) Modeling

To further refine the understanding of SAR, computational methods and Quantitative Structure-Activity Relationship (QSAR) modeling are often employed. These approaches use statistical and computational techniques to correlate the chemical structures of compounds with their biological activities.

QSAR models can be developed to predict the activity of novel analogues before their synthesis, thereby prioritizing the most promising candidates and streamlining the drug discovery process. These models are built using a training set of compounds with known activities and a set of calculated molecular descriptors that encode the structural and physicochemical properties of the molecules.

For instance, in the development of USP1/UAF1 inhibitors, computational modeling could be used to dock proposed analogues into the enzyme's active site. researchgate.net This would help to visualize the binding interactions and predict which modifications are likely to enhance binding affinity. Such studies can reveal the importance of specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions for potent inhibition. researchgate.net

The general workflow for a QSAR study on this compound analogues would involve:

Data Collection: Assembling a dataset of synthesized analogues with their corresponding biological activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each analogue, such as electronic, steric, hydrophobic, and topological properties.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: Rigorously validating the QSAR model to ensure its predictive power and robustness.

Prediction: Using the validated model to predict the activity of new, unsynthesized analogues.

Cellular Mechanism of Action Studies (in vitro, focusing on molecular pathways, not efficacy or safety)

Understanding the cellular mechanism of action of this compound is essential for elucidating its biological effects at the molecular level. These studies focus on identifying the direct cellular targets and the downstream signaling pathways that are modulated by the compound.

In Vitro Cellular Target Engagement Assays

A critical step in characterizing the mechanism of action of a compound is to confirm that it directly interacts with its intended molecular target within a cellular context. Cellular target engagement assays are designed to measure this interaction in live cells.

One advanced technique for assessing target engagement is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding. Another innovative method is the Cellular Target Engagement by Accumulation of Mutant (CeTEAM) platform. biorxiv.org This technique utilizes a conditionally-stabilized drug biosensor to simultaneously evaluate drug-target interactions and phenotypic responses. biorxiv.org

For a compound like this compound, these assays would be used to confirm its binding to a specific protein target inside the cell. For example, if the compound is hypothesized to inhibit a particular kinase, a cellular target engagement assay would be employed to demonstrate that the compound binds to that kinase in its native cellular environment.

Modulation of Specific Intracellular Biological Pathways (e.g., mTORC1 activity, autophagy, specific gene expression)

Once target engagement is established, the next step is to investigate how this interaction affects downstream cellular signaling pathways. For N-benzylbenzamide analogues, effects on pathways such as mTORC1 signaling and autophagy have been reported. nih.gov

The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism. It functions by phosphorylating key substrates like the ribosomal protein S6 kinase beta-1 (P70S6K1) and the 4E-binding protein 1 (4EBP1). The phosphorylation status of these substrates is commonly used as a readout for mTORC1 activity. nih.gov

Autophagy is a cellular degradation and recycling process that is negatively regulated by the mTORC1 pathway. Inhibition of mTORC1 leads to the activation of autophagy. A key marker for monitoring autophagy is the level of LC3-II, a lipidated form of the microtubule-associated protein light chain 3. nih.gov

Studies on certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have shown that these compounds can reduce mTORC1 activity and increase basal autophagy. nih.gov Furthermore, these compounds were found to disrupt autophagic flux, as evidenced by the accumulation of LC3-II. nih.gov This suggests that these N-benzylbenzamide derivatives may act as autophagy modulators with a potentially novel mechanism of action. nih.gov

The following table summarizes the potential effects of this compound on these pathways, based on findings from related compounds.

Table 3: Potential Cellular Mechanisms of this compound Analogues

| Cellular Pathway | Key Biomarker | Observed Effect in Analogues |

|---|---|---|

| mTORC1 Signaling | Phospho-P70S6K1 | Decreased phosphorylation |

| Phospho-4EBP1 | Decreased phosphorylation | |

| Autophagy | LC3-II Levels | Increased levels, indicating accumulation |

By investigating these and other relevant pathways, a comprehensive picture of the cellular mechanism of action of this compound can be developed.

Potential Research Applications and Future Directions for N Benzyl 4 2 Propyn 1 Yloxy Benzamide

Utilization as a Versatile Molecular Scaffold in Chemical Biology and Medicinal Chemistry Research

The N-benzylbenzamide framework is a recognized "privileged scaffold" in medicinal chemistry, capable of interacting with a diverse range of biological targets. acs.orgresearchgate.netnih.gov This core structure has been the foundation for developing numerous potent and selective modulators of enzymes and receptors. By modifying the substituents on both the benzyl (B1604629) and benzamide (B126) rings, researchers have successfully generated compounds with tailored pharmacological profiles.

Detailed research findings have demonstrated the versatility of this scaffold:

Dual-target Ligands: N-benzylbenzamide derivatives have been designed as dual-acting ligands targeting soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor gamma (PPARγ). acs.orgresearchgate.netnih.gov Simultaneous modulation of these targets is a promising strategy for treating metabolic syndrome, which encompasses conditions like type 2 diabetes and hypertension. acs.orgresearchgate.netnih.gov

Enzyme Inhibition: This scaffold has yielded potent inhibitors for several enzyme classes. A series of hydroxylated N-benzylbenzamides were found to be effective inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production. nih.gov Other derivatives have been developed as powerful, sub-nanomolar inhibitors of butyrylcholinesterase (BChE), a target for managing advanced Alzheimer's disease. mdpi.comnih.gov

Antitumor Agents: As inhibitors of tubulin polymerization, N-benzylbenzamide derivatives have shown significant antiproliferative activities against various cancer cell lines, with IC50 values in the nanomolar range. nih.govresearchgate.net These compounds bind to the colchicine (B1669291) binding site on tubulin, demonstrating potent anti-vascular effects. nih.govresearchgate.net

The inherent chemical stability and favorable synthetic accessibility of the N-benzylbenzamide core make it an ideal starting point for constructing libraries of new chemical entities. mdpi.commdpi.com The specific structure of N-benzyl-4-(2-propyn-1-yloxy)benzamide incorporates this proven scaffold, suggesting its potential as a basis for developing novel therapeutics.

Table 1: Examples of Bioactive N-Benzylbenzamide Derivatives

| Compound Class | Biological Target(s) | Therapeutic Area | Reference(s) |

|---|---|---|---|

| N-Benzylbenzamide derivatives | Soluble Epoxide Hydrolase (sEH) / PPARγ | Metabolic Syndrome | acs.org, researchgate.net, nih.gov |

| N-Benzylbenzamide derivatives | Tubulin | Cancer | nih.gov, researchgate.net |

| N-Benzylbenzamide derivatives | Butyrylcholinesterase (BChE) | Alzheimer's Disease | mdpi.com, nih.gov |

| Hydroxylated N-Benzylbenzamides | Tyrosinase | Hyperpigmentation | nih.gov |

Development as a Chemical Probe for Biological Target Identification and Validation

A critical feature of this compound is its terminal alkyne group. This functionality makes the molecule a prime candidate for use in "click chemistry," a set of powerful, reliable, and selective reactions for molecular assembly. sigmaaldrich.comresearchgate.net Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows the alkyne group to be efficiently and specifically linked to a molecule bearing an azide (B81097) group under mild, often biological, conditions. beilstein-journals.orgresearchgate.net

This capability is the foundation for its potential development as a chemical probe for target identification and validation:

Synthesis of Probes: The alkyne serves as a "handle" for attaching reporter tags (like fluorophores or biotin) or affinity tags to the core N-benzylbenzamide scaffold. researchgate.netmdpi.com For instance, by clicking an azide-containing fluorophore onto this compound, researchers can create a fluorescent probe to visualize the molecule's distribution in cells.

Target Identification: If a derivative of this scaffold shows a desirable biological effect, a chemical probe version can be used to identify its molecular target. An alkyne-bearing probe can be introduced into a biological system (e.g., cell lysate), allowed to bind to its target protein(s), and then "clicked" to an azide-biotin tag. The resulting biotinylated protein-probe complex can be isolated using streptavidin-coated beads and identified via techniques like mass spectrometry.

Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to map active enzymes in complex proteomes. This compound could be modified to create an activity-based probe, where the core scaffold provides binding affinity and the alkyne handle allows for subsequent detection and identification of the targeted enzyme.

The use of click chemistry is a cornerstone of modern chemical biology, and the presence of the propargyloxy group makes this compound a readily adaptable tool for these advanced research applications. researchgate.netnih.gov

Applications in Material Science or Supramolecular Chemistry

The terminal alkyne of this compound is also a highly valuable functional group in material science and polymer chemistry. Alkynes are versatile precursors for synthesizing advanced materials due to their high reactivity in a variety of polymerization and functionalization reactions.

Potential applications include:

Polymer Synthesis: this compound can act as a monomer in polymerization reactions. Using CuAAC click chemistry, it could be polymerized with a di-azide linker to form linear polymers containing the N-benzylbenzamide moiety in the main chain. sigmaaldrich.comresearchgate.net Alternatively, it could be used in thiol-yne radical reactions to create cross-linked polymer networks. nih.gov

Surface Functionalization: The alkyne group can be used to graft the molecule onto the surface of materials that have been pre-functionalized with azide groups. researchgate.net This allows for the creation of "smart" surfaces whose properties (e.g., hydrophobicity, biological interaction) are dictated by the N-benzylbenzamide unit. This has been demonstrated with other alkyne-containing molecules on surfaces like cotton and gold nanoparticles. beilstein-journals.orgresearchgate.net

Development of Functional Materials: By incorporating this molecule into a polymer backbone or as a side chain, new materials with specific properties can be designed. For example, if a derivative of the scaffold has liquid crystal properties, it could be used to create side-chain liquid crystal polymers. If it possesses specific optical properties, it could be integrated into materials for photonic applications. The synthesis of alkyne-functionalized polyesters for use as soft, degradable elastomers for biomedical applications highlights the potential of such monomers. nih.gov

The ability to easily incorporate this molecule into larger macromolecular structures via its alkyne handle makes it a valuable building block for creating novel and functional materials. researchgate.net

Future Research Avenues and Unexplored Potentials

While the potential applications are significant, much of the utility of this compound remains to be explored. Future research should focus on several key areas.

A deeper understanding of the reactivity of this compound is essential. Mechanistic studies, including kinetic analysis and computational modeling, could provide valuable insights. For example, investigating the gold-catalyzed cyclization of related N-propargyl benzamides has revealed complex, solvent-dependent reaction mechanisms. acs.org Similar studies on this compound could elucidate the pathways of its transformations, particularly the "click" reactions involving its alkyne group, optimizing conditions and preventing unexpected side products.

Given the proven success of the N-benzylbenzamide scaffold, a key future direction is the broad biological screening of this compound and a library of its derivatives. acs.orgnih.govnih.gov While it can be tested against known targets like tubulin, sEH/PPARγ, and cholinesterases, it should also be screened against other target classes where benzamides have shown activity, such as sigma-1 receptors or the Zinc-Activated Channel (ZAC). nih.govnih.gov The alkyne handle facilitates the creation of a diverse library via click chemistry, enabling rapid exploration of structure-activity relationships (SAR) to discover novel biological activities and identify new therapeutic pathways. nih.gov

The characterization and quantification of this compound in complex matrices are crucial for its development. While standard analytical techniques like NMR, mass spectrometry, and HPLC are used for characterizing benzamide derivatives, more advanced methods will be needed. nih.govnih.govmdpi.com For example, developing a quantitative LC-MS/MS method would be essential for pharmacokinetic studies. nih.gov Furthermore, the alkyne group itself enables novel analytical approaches. By "clicking" a fluorescent or radiolabeled tag onto the molecule, highly sensitive detection methods could be developed for tracking the compound in biological systems or for quantifying its incorporation into materials. mdpi.com

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling N-benzyl-4-(2-propyn-1-yloxy)benzamide during synthesis?

- Answer: Hazard analysis must precede synthesis, including evaluation of thermal stability (thermal decomposition observed in related benzamides) and mutagenicity. Use PPE (gloves, goggles, lab coat) and ensure adequate ventilation. Avoid prolonged storage of intermediates due to thermal sensitivity, as seen in analogous compounds . Sodium pivalate purity and inert gas environments (e.g., Schlenk flasks) are critical to minimize side reactions .

Q. Which spectroscopic methods are recommended for structural characterization of this compound?

- Answer: Nuclear Magnetic Resonance (NMR, ¹H/¹³C) confirms substitution patterns (e.g., benzyl and propargyloxy groups). High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Infrared (IR) spectroscopy identifies carbonyl (C=O) and alkyne (C≡C) stretches. Purity assessment via HPLC (≥95% threshold) is advised, as used for structurally similar benzamides .

Q. How can solubility challenges be addressed during purification of this compound?

- Answer: Optimize solvent polarity gradients (e.g., dichloromethane/methanol mixtures) for column chromatography. For crystallization, use diethyl ether or pentanes to precipitate intermediates, as demonstrated in related syntheses . Acetonitrile is effective for dissolving polar intermediates under inert conditions .

Advanced Research Questions

Q. What strategies mitigate thermal decomposition of this compound intermediates?

- Answer: Immediate use of intermediates (e.g., sodium pivalate adducts) prevents degradation. Control reaction temperatures (e.g., <40°C) and avoid prolonged heating. Protect light-sensitive steps with amber glassware, as suggested for thermally unstable analogs .

Q. How do reaction conditions influence divergent mechanisms in Cu(II)-mediated C-H functionalization of benzamide derivatives?

- Answer: Under basic conditions, directed C-H activation (organometallic pathway) dominates, favoring methoxylation/chlorination. Acidic conditions promote single-electron transfer (SET), leading to non-directed quinoline chlorination. Computational studies (DFT) and kinetic isotope effects are recommended to validate mechanism shifts .

Q. What computational models predict the metabolic stability of N-benzyl benzamide derivatives?

- Answer: In silico tools like SwissADME or MetaCore assess metabolic hotspots (e.g., propargyloxy group oxidation). Molecular docking (AutoDock Vina) evaluates interactions with cytochrome P450 enzymes. Pharmacokinetic parameters (e.g., half-life, clearance) should align with in vitro hepatocyte assays, as applied to BChE inhibitors .

Q. How can structure-activity relationships (SAR) guide optimization of bioactivity in this compound class?

- Answer: Introduce substituents to the benzyl group (e.g., electron-withdrawing -CF₃) to enhance target binding. Modify the propargyloxy chain length to balance lipophilicity and solubility. Test analogs against in vitro oxidative damage models (e.g., SH-SY5Y neurons) and validate via surface plasmon resonance (SPR) for binding affinity .

Contradictions & Resolutions

- Contradiction: Mutagenicity risks vary across benzamide analogs.

- Resolution: Conduct Ames testing for the specific compound, as mutagenicity is structure-dependent .

- Contradiction: Divergent reaction outcomes in C-H oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.